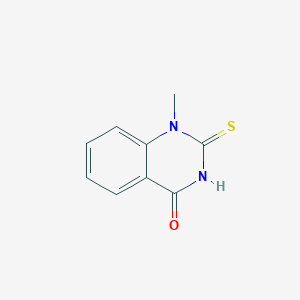
2-Mercapto-1-methylquinazolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: 2-Mercapto-1-methylquinazolin-4(1H)-one can be synthesized through various synthetic routes. One common method involves the reaction of anthranilic acid with isothiocyanates under reflux conditions to form the intermediate 2-aminobenzothiazole, which is then methylated to yield the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using spectroscopic techniques .
化学反応の分析
Types of Reactions: 2-Mercapto-1-methylquinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinazolinone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkyl halides are employed under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted quinazolinone derivatives.
科学的研究の応用
2-Mercapto-1-methylquinazolin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a multi-kinase inhibitor and apoptosis inducer in cancer therapy.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-Mercapto-1-methylquinazolin-4(1H)-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets multiple protein kinases, including VEGFR2, EGFR, HER2, and CDK2.
Pathways Involved: By inhibiting these kinases, the compound disrupts key signaling pathways involved in cell proliferation and survival, leading to apoptosis in cancer cells.
類似化合物との比較
2-Mercapto-1-methylquinazolin-4(1H)-one can be compared with other similar compounds in the quinazolinone family:
Similar Compounds: 2-Sulfanylquinazolin-4-one, 1-Ethyl-2-sulfanylidenequinazolin-4-one.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
特性
CAS番号 |
4802-85-1 |
|---|---|
分子式 |
C9H8N2OS |
分子量 |
192.24 g/mol |
IUPAC名 |
1-methyl-2-sulfanylidenequinazolin-4-one |
InChI |
InChI=1S/C9H8N2OS/c1-11-7-5-3-2-4-6(7)8(12)10-9(11)13/h2-5H,1H3,(H,10,12,13) |
InChIキー |
QYRHSCKVNACOHK-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(=O)NC1=S |
異性体SMILES |
CN1C2=CC=CC=C2C(=O)N=C1S |
正規SMILES |
CN1C2=CC=CC=C2C(=O)NC1=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B273511.png)
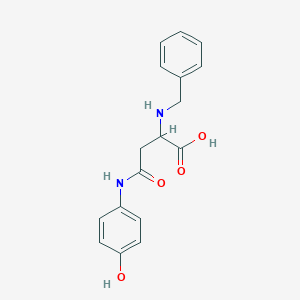
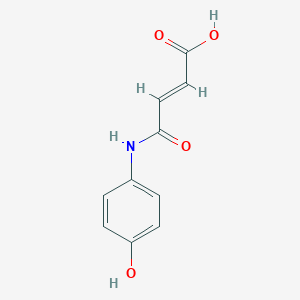
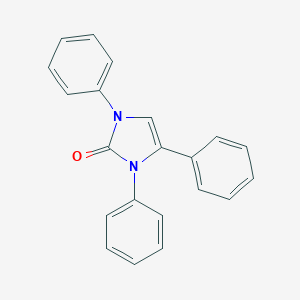
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B273531.png)
![(5E)-2-(2-chloroanilino)-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B273534.png)
![3,6-Dibromoimidazo[1,2-a]pyrazin-8-amine](/img/structure/B273540.png)
![Ethyl 6-bromo-8-(sec-butylamino)imidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B273541.png)
![2-Methyl-3-nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B273544.png)
![1-[(2,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B273548.png)
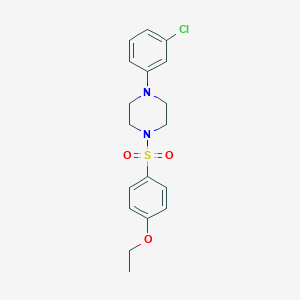
![N-[3-(1H-imidazol-1-yl)propyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B273553.png)
![12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene-3,5-dithiol](/img/structure/B273555.png)
![3-[(butylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B273556.png)
